molecular formula C6H8BrN3 B169425 6-Bromo-N,N-dimethylpyridazin-3-amine CAS No. 14959-33-2

6-Bromo-N,N-dimethylpyridazin-3-amine

Cat. No.: B169425
CAS No.: 14959-33-2
M. Wt: 202.05 g/mol
InChI Key: UTWSRZIERMKJOJ-UHFFFAOYSA-N
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Description

6-Bromo-N,N-dimethylpyridazin-3-amine is a heterocyclic organic compound with the molecular formula C6H8BrN3. It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at position 6 and two methyl groups attached to the nitrogen atom at position 3 makes this compound unique. It is used in various chemical and pharmaceutical research applications due to its distinctive structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N,N-dimethylpyridazin-3-amine typically involves the bromination of N,N-dimethylpyridazin-3-amine. One common method includes the reaction of N,N-dimethylpyridazin-3-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N,N-dimethylpyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while coupling reactions can produce biaryl or diaryl compounds .

Scientific Research Applications

6-Bromo-N,N-dimethylpyridazin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-N,N-dimethylpyridazin-3-amine is unique due to the presence of both a bromine atom and a dimethylamino group on the pyridazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

6-bromo-N,N-dimethylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-10(2)6-4-3-5(7)8-9-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWSRZIERMKJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599294
Record name 6-Bromo-N,N-dimethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14959-33-2
Record name 6-Bromo-N,N-dimethyl-3-pyridazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14959-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N,N-dimethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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